N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound characterized by the presence of both chlorophenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorophenylacetic acid and 4-methoxyphenylacetic acid.
Formation of Intermediates: These acids are converted into their respective acyl chlorides using reagents like thionyl chloride (SOCl₂).
Coupling Reaction: The acyl chlorides are then reacted with 2-methoxyethylamine to form the corresponding amides.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it into an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 2-chlorobenzaldehyde and 4-methoxybenzoic acid.
Reduction: Conversion to the corresponding amine derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: By inhibiting COX enzymes, it can reduce the production of pro-inflammatory mediators like prostaglandins, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-methoxyphenyl)ethanesulfonamide
- N-(2-methoxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide
Uniqueness
N-(2-(2-chlorophenyl)-2-methoxyethyl)-2-(4-methoxyphenyl)ethanesulfonamide is unique due to the combination of its chlorophenyl and methoxyphenyl groups, which confer specific electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-23-15-9-7-14(8-10-15)11-12-25(21,22)20-13-18(24-2)16-5-3-4-6-17(16)19/h3-10,18,20H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJGMJDQHFMCPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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